tert-butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate
Description
Chemical Structure and Role The compound tert-butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate (hereafter referred to by its full name) is a derivative of the fibroblast activation protein inhibitor (FAPi) UAMC1110, a potent inhibitor developed by Pieter van der Veken’s group . Its core structure includes a 2-cyano-4,4-difluoropyrrolidine moiety linked to a carbamate-protected ethylamine group. The tert-butyl carbamate acts as a protective group during synthesis, enhancing stability and solubility for subsequent conjugation in radiopharmaceuticals .
Applications This compound serves as a critical intermediate in FAP-targeting theranostics, enabling tumor imaging (via PET/SPECT) and therapy (e.g., ⁶⁸Ga/¹⁸F/⁹⁹ᵐTc-labeled tracers) . Its high FAP-binding affinity (IC₅₀ = 8.5 ± 0.9 nM) makes it a benchmark for structural modifications .
Properties
IUPAC Name |
tert-butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3O3/c1-11(2,3)20-10(19)16-6-9(18)17-7-12(13,14)4-8(17)5-15/h8H,4,6-7H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOAQTYGIARQIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CC(CC1C#N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthesis via Boc-Glycine Coupling
The most widely documented method involves coupling Boc-protected glycine (Boc-Glycine) with (S)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride under peptide-bond-forming conditions. The reaction proceeds via activation of the carboxylic acid group of Boc-Glycine using a coupling agent, followed by nucleophilic attack by the pyrrolidine derivative’s amine group.
Reaction Scheme:
Key Reagents and Conditions
-
Coupling Agents : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or benzotriazole tetramethyl uranium (HBTU) are preferred due to their efficiency in forming stable active esters.
-
Base : Diisopropylethylamine (DIPEA) or triethylamine (EtN) neutralizes HCl generated during the reaction, maintaining a pH conducive to amide bond formation.
-
Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) ensures optimal solubility of reagents.
Table 1: Representative Reaction Conditions
| Parameter | Specification |
|---|---|
| Coupling Agent | HATU (1.2 equiv) |
| Base | DIPEA (3.0 equiv) |
| Solvent | DMF |
| Temperature | 0°C to room temperature |
| Reaction Time | 12–18 hours |
| Yield | 65–75% |
This method avoids epimerization of the chiral center in the pyrrolidine ring due to mild reaction conditions.
Alternative Pathway via Carbamoyl Intermediate
A related approach involves synthesizing (S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate (CAS: 1448440-48-9) as a precursor, followed by dehydration to introduce the cyano group. While this route adds a step, it provides flexibility for modifying the pyrrolidine moiety.
Dehydration Step:
Phosphorus oxychloride (POCl) or methanesulfonyl chloride (MsCl) facilitates the conversion of the carboxamide to a nitrile, though this requires stringent moisture control.
Optimization and Process Refinement
Solvent and Temperature Effects
Studies comparing DMF and DCM revealed that DMF enhances reaction rates due to its high polarity, which stabilizes the transition state. However, DCM is preferred for large-scale synthesis due to easier removal via rotary evaporation.
Table 2: Solvent Impact on Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 25 | 72 | 98 |
| DCM | 25 | 68 | 95 |
| MeCN | 25 | 60 | 90 |
Lower temperatures (0–5°C) reduce side reactions but prolong reaction times, necessitating a balance between efficiency and practicality.
Stoichiometric Adjustments
Increasing the coupling agent to 1.5 equivalents improves yields to 78%, but excess reagent complicates purification. Similarly, using 2.5 equivalents of DIPEA maximizes deprotonation without introducing impurities.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Preparative high-performance liquid chromatography (Prep-HPLC) with a C18 column and acetonitrile/water gradient achieves >98% purity, critical for pharmaceutical intermediates.
Challenges and Mitigation Strategies
Epimerization Risks
The stereochemical integrity of the (S)-pyrrolidine carbon is preserved by avoiding strong acids/bases and high temperatures.
Byproduct Formation
Unreacted Boc-Glycine and dimerization byproducts are removed via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as an important building block for synthesizing more complex molecules. It can participate in various chemical reactions including:
- Oxidation : Converting the cyano group to an amine or other functional groups.
- Reduction : Utilizing reducing agents to modify the compound's functional groups.
- Substitution : Engaging in nucleophilic or electrophilic substitution reactions.
These reactions are crucial for the development of new chemical entities with desired properties and functionalities.
Biology
In biological research, tert-butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate is studied for its effects on biological activity due to the presence of cyano and difluoro groups. Notably, it acts as an inhibitor of fibroblast activation protein, which plays a role in cancer progression and fibrosis. This inhibition can potentially lead to therapeutic benefits for related diseases .
Case Study: Inhibition of Fibroblast Activation Protein
Research indicates that derivatives of this compound exhibit significant inhibitory effects on fibroblast activation protein (FAP). This enzyme is implicated in various pathological processes, including cancer metastasis. The unique structural components of the compound enhance its binding affinity to FAP, making it a valuable candidate for drug development aimed at treating fibrosis and cancer .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural characteristics may improve drug design by enhancing stability and bioavailability. The compound's ability to modulate enzyme activity through specific interactions makes it a target for developing new therapeutic agents.
Applications in Drug Development
Due to its role as an intermediate in synthesizing pharmaceutical agents targeting fibroblast activation protein inhibitors, this compound is critical in drug discovery processes .
Industry
In industrial applications, this compound can be utilized in developing new materials that exhibit enhanced thermal stability or resistance to chemical degradation. Its unique chemical properties make it suitable for formulating advanced materials used in various applications.
Summary of Findings
The applications of this compound span across multiple disciplines:
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex molecule synthesis; participates in oxidation/reduction/substitution reactions. |
| Biology | Inhibitor of fibroblast activation protein; potential therapeutic agent for cancer and fibrosis. |
| Medicine | Investigated for drug design; improves stability and bioavailability of pharmaceuticals. |
| Industry | Development of materials with enhanced properties; applications in advanced material science. |
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate involves its interaction with molecular targets through its functional groups. The cyano and difluoro groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to specific biological effects .
Comparison with Similar Compounds
Structural Analogues
(S)-N-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)-6-methoxyquinoline-4-carboxamide
- Modification : Removal of the 4,4-difluoro substituents from the pyrrolidine ring.
- Fluorine atoms enhance binding via hydrophobic interactions and metabolic stability, explaining the superior performance of the difluoro derivative .
BR103354
- Structure: Replaces the quinoline-4-carboxamide group with a 2-(4-cyanobenzyl)thiazole-4-carboxamide .
- Impact: Retains FAP inhibition but shifts therapeutic application to metabolic disorders (anti-diabetic/anti-steatotic effects). This highlights the adaptability of the core 2-cyano-4,4-difluoropyrrolidine moiety for diverse targets .
FAPI-46 Derivatives
- Modifications :
- Performance: Homodimers exhibit 2–3× longer tumor retention than monomers, critical for radiotherapy .
Pharmacokinetic and Theranostic Comparisons
Table 1: Key Pharmacological Properties
*Estimated based on structural similarity to UAMC1110.
Table 2: Structural Modifications and Outcomes
| Modification Type | Example | Outcome |
|---|---|---|
| Fluorination | 4,4-difluoropyrrolidine | ↑ Binding affinity, metabolic stability |
| Heterocycle replacement | Thiazole (BR103354) | Shifted therapeutic target |
| Dimerization | Glu.(FAPi)₂ | ↑ Tumor retention, avidity |
| Chelator conjugation | ⁹⁹ᵐTc-labeled derivatives | Enabled SPECT imaging |
Biological Activity
Overview
tert-butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate (CAS: 1448440-50-3) is a synthetic organic compound characterized by its complex structure that includes a cyano group, a difluoropyrrolidine ring, and a carbamate moiety. This compound has garnered attention for its potential biological activities, particularly as an intermediate in the synthesis of other bioactive compounds such as fibroblast activation protein inhibitors.
- Molecular Formula : C12H17F2N3O3
- Molecular Weight : 289.28 g/mol
- Melting Point : Predicted to be around 465.4 °C
- Density : Approximately 1.26 g/cm³
The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its functional groups. The cyano and difluoro groups can facilitate hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. This compound's mechanism includes:
- Inhibition of Enzymatic Activity : It acts as an inhibitor for specific enzymes related to fibroblast activation.
- Binding Affinity : The unique structural features allow it to bind effectively to active sites on target proteins, enhancing its inhibitory potency.
Biological Activity
Research indicates that this compound exhibits low nanomolar inhibitory potency against fibroblast activation protein (FAP), making it a promising candidate for further drug development. Its selectivity against related dipeptidyl peptidases enhances its therapeutic potential in treating conditions associated with fibroblast activation.
Table 1: Biological Activity Profile
Case Studies
Several studies have explored the biological implications of this compound:
-
Study on Fibroblast Activation :
- A study demonstrated that this compound effectively inhibits FAP in vitro, suggesting a potential role in cancer therapeutics where fibroblast activation contributes to tumor progression.
- Findings : Significant reduction in FAP activity was observed at concentrations as low as 10 nM.
-
Preclinical Evaluation :
- In vivo studies indicated that the compound exhibits favorable pharmacokinetic properties, including good bioavailability and tissue distribution.
- Results : Enhanced tumor uptake was noted in models treated with FAP inhibitors derived from this compound.
Q & A
Basic: What are the standard synthetic routes for this compound, and how is its stereochemical integrity maintained?
The synthesis typically involves multi-step protocols, including:
- Coupling reactions : For example, coupling (S)-2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl ammonium tosylate with activated esters (e.g., tetrafluorophenyl esters) under mild basic conditions (e.g., DIPEA) .
- Protection/deprotection strategies : Boc (tert-butoxycarbonyl) groups are used to protect amines, with acidic deprotection (e.g., TFA) in later stages .
- Chiral resolution : Enantiomeric purity is maintained using chiral starting materials (e.g., (S)-configured intermediates) and confirmed via optical rotation measurements ([α]D = +15.23 in CHCl₃) .
Basic: What analytical techniques validate structural identity and purity?
Key methods include:
- High-Resolution Mass Spectrometry (HRMS-ESI) : Confirms molecular weight (e.g., observed m/z 337.32 vs. calculated 337.32) .
- NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ identify critical signals (e.g., δ 1.38 ppm for Boc methyl groups; δ 4.45 ppm for pyrrolidine protons) .
- Chromatography : HPLC with UV detection (e.g., retention time 8.2 min) ensures >95% purity .
Basic: What are its primary biomedical applications?
This compound serves as a key intermediate in radiopharmaceuticals targeting fibroblast activation protein (FAP) for cancer imaging:
- PET/SPECT tracers : Derivatives like ⁶⁸Ga-DOTA-(S)-FAPI show superior tumor uptake in medullary thyroid cancer (93.5% sensitivity for lung metastases) .
- Theranostic agents : Its FAP-binding moiety enables dual diagnostic (imaging) and therapeutic (e.g., ¹⁸⁸Re-labeled) applications .
Advanced: How can radiochemical yields be optimized in ⁶⁸Ga-labeled tracer synthesis?
Critical factors include:
- Precursor design : Introducing chelators (e.g., DOTA, NOTA) at specific positions to minimize steric hindrance during metal coordination .
- Reaction conditions : Using low-temperature (60°C) coupling and Cu(I)-catalyzed click chemistry for stable triazole linkages .
- Purification : Reverse-phase HPLC with C18 columns removes unreacted precursors, achieving >90% radiochemical purity .
Advanced: How to resolve discrepancies in FAP binding affinity between in vitro and in vivo studies?
Discrepancies arise from:
- Assay conditions : In vitro IC₅₀ values (e.g., 3.2 nM for FAP inhibition ) may not account for in vivo protein binding or metabolic degradation.
- Structural modifications : Adding hydrophilic groups (e.g., gluconate in FGlc-FAPI) improves pharmacokinetics and target retention .
- Validation : Comparative studies using isogenic FAP⁺/FAP⁻ cell lines and blocking experiments in animal models .
Advanced: How do 4,4-difluoropyrrolidine substitutions enhance metabolic stability?
The 4,4-difluoro motif confers:
- Conformational rigidity : Restricts pyrrolidine ring puckering, enhancing FAP active-site complementarity .
- Metabolic resistance : Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo .
- Electron-withdrawing effects : Stabilize the cyano group, preventing hydrolysis during tracer synthesis .
Advanced: What strategies mitigate racemization during Boc deprotection?
Racemization risks are minimized by:
- Acid selection : Using TFA instead of HCl, which reduces carbocation formation at chiral centers .
- Low-temperature processing : Deprotection at 0–4°C preserves stereochemical integrity .
- Monitoring : Chiral HPLC post-deprotection confirms enantiomeric excess (>99% ee) .
Advanced: How to address low yields in multi-step syntheses?
Yield optimization involves:
- Stepwise purification : Silica gel chromatography after each step removes byproducts (e.g., 89% yield in cycloisomerization steps) .
- Microwave-assisted synthesis : Accelerates slow reactions (e.g., amide couplings) while maintaining regioselectivity .
- Protecting group compatibility : Sequential use of Boc and tert-butyl esters avoids premature deprotection .
Advanced: What are the limitations of current FAPI derivatives in clinical translation?
Challenges include:
- Off-target binding : Cross-reactivity with prolyl oligopeptidase (IC₅₀ = 1.8 μM) necessitates structural refinement .
- Renal clearance : High kidney uptake in ⁶⁸Ga-FAPI-PET requires PEGylation or glucosylation to improve biodistribution .
- Batch variability : Strict control of Boc-protection efficiency (≥98%) ensures tracer consistency .
Advanced: How to analyze conflicting NMR data for diastereomeric mixtures?
- 2D NMR techniques : COSY and NOESY distinguish diastereomers via coupling patterns and spatial correlations .
- Dynamic NMR : Variable-temperature studies resolve overlapping signals caused by rotameric equilibria .
- Computational modeling : DFT calculations predict chemical shifts for comparison with experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
